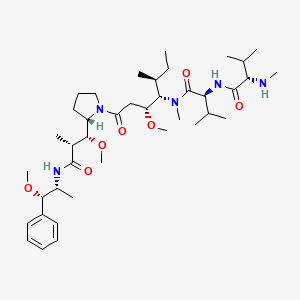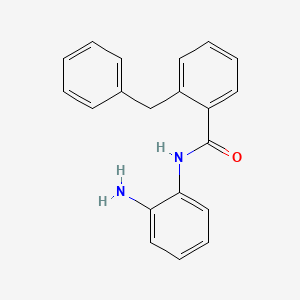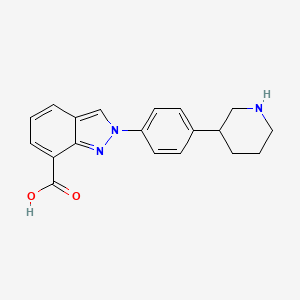
Niraparib carboxylic acid metabolite M1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Niraparib metabolite M1 is a significant compound derived from the metabolism of niraparib, an orally active poly (ADP-ribose) polymerase inhibitor. Niraparib is primarily used in the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer . Niraparib metabolite M1 is formed through the hydrolysis of niraparib and is further metabolized into various other compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Niraparib metabolite M1 is primarily formed through the hydrolysis of niraparib. The hydrolysis reaction is typically catalyzed by carboxylesterases .
Industrial Production Methods
The industrial production of niraparib metabolite M1 involves the large-scale synthesis of niraparib followed by its hydrolysis. The hydrolysis reaction is carried out under controlled conditions to ensure the efficient conversion of niraparib to its metabolite M1 .
Analyse Des Réactions Chimiques
Types of Reactions
Niraparib metabolite M1 undergoes several types of chemical reactions, including:
Hydrolysis: The primary reaction that forms niraparib metabolite M1 from niraparib.
Glucuronidation: Niraparib metabolite M1 undergoes glucuronidation mediated by uridine 5′-diphospho-glucuronosyltransferases to form the glucuronide of M1.
Methylation, Monooxygenation, and Hydrogenation: These reactions lead to the formation of minor metabolites from niraparib metabolite M1.
Common Reagents and Conditions
Carboxylesterases: Enzymes that catalyze the hydrolysis of niraparib to form niraparib metabolite M1.
Uridine 5′-diphospho-glucuronosyltransferases: Enzymes that mediate the glucuronidation of niraparib metabolite M1.
Major Products Formed
Glucuronide of M1: Formed through the glucuronidation of niraparib metabolite M1.
Minor Metabolites: Formed through methylation, monooxygenation, and hydrogenation reactions.
Applications De Recherche Scientifique
Niraparib metabolite M1 has several scientific research applications, including:
Mécanisme D'action
Niraparib metabolite M1 is an inactive metabolite of niraparib. Niraparib itself is a potent and selective inhibitor of poly (ADP-ribose) polymerase enzymes, specifically PARP-1 and PARP-2 . These enzymes play a crucial role in the repair of DNA damage. By inhibiting these enzymes, niraparib induces cytotoxicity in cancer cells, leading to their death . Niraparib metabolite M1, however, does not exhibit the same inhibitory activity and is considered inactive .
Comparaison Avec Des Composés Similaires
Niraparib metabolite M1 can be compared with other metabolites of poly (ADP-ribose) polymerase inhibitors, such as:
Olaparib Metabolites: Olaparib is another poly (ADP-ribose) polymerase inhibitor with similar therapeutic applications.
Rucaparib Metabolites: Rucaparib is another compound in the same class, and its metabolites undergo similar metabolic pathways.
Talazoparib Metabolites: Talazoparib is a potent poly (ADP-ribose) polymerase inhibitor with metabolites that are formed through similar enzymatic reactions.
Niraparib metabolite M1 is unique in its specific formation through the hydrolysis of niraparib and its subsequent glucuronidation .
Propriétés
Formule moléculaire |
C19H19N3O2 |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
2-(4-piperidin-3-ylphenyl)indazole-7-carboxylic acid |
InChI |
InChI=1S/C19H19N3O2/c23-19(24)17-5-1-3-15-12-22(21-18(15)17)16-8-6-13(7-9-16)14-4-2-10-20-11-14/h1,3,5-9,12,14,20H,2,4,10-11H2,(H,23,24) |
Clé InChI |
HDQHGRLURKGIFL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Bromophenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14121336.png)
![(Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14121337.png)
![1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14121338.png)
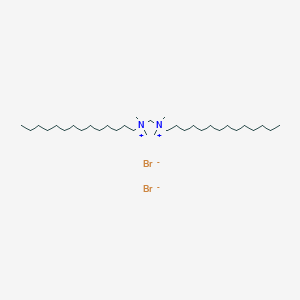
![(2~{S},4~{S},6~{R})-2-[(2~{S},3~{R},5~{S},6~{R})-3,5-bis(methylamino)-2,4,6-tris(oxidanyl)cyclohexyl]oxy-6-methyl-4-oxidanyl-oxan-3-one](/img/structure/B14121362.png)
![2-benzyl-9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14121375.png)
![N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine](/img/structure/B14121380.png)

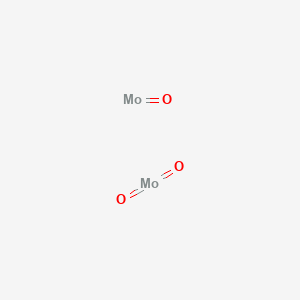
![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14121389.png)

![(1R,9S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one;hydrochloride](/img/structure/B14121394.png)
